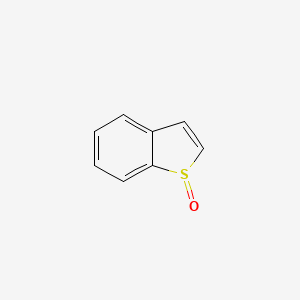

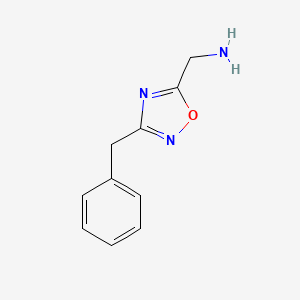

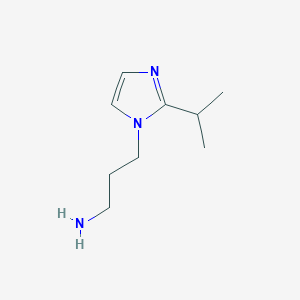

![molecular formula C10H18N4 B1276594 1-[(1,5-二甲基-1H-吡唑-4-基)甲基]哌嗪 CAS No. 1001757-60-3](/img/structure/B1276594.png)

1-[(1,5-二甲基-1H-吡唑-4-基)甲基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1,5-Dimethyl-1H-pyrazol-4-yl)methylpiperazine, or 1-Methyl-1H-pyrazol-4-ylmethylpiperazine, is a novel compound with a wide range of applications in scientific research. It is a colorless solid that can be synthesized in a variety of ways and has been studied for its biochemical and physiological effects.

科学研究应用

抗菌和抗真菌剂

- 细菌生物膜和 MurB 抑制剂:含有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,包括 1,4-双[(2-(1H-吡唑基)苯并呋喃-5-基)甲基]哌嗪,表现出显着的抗菌功效和生物膜抑制活性。它们对大肠杆菌、金黄色葡萄球菌和变形链球菌等细菌菌株表现出比环丙沙星更好的活性。具体而言,化合物 5e 显示出有效的 MurB 抑制活性,使这些衍生物有望用于对抗细菌感染 (Mekky & Sanad, 2020)。

癌症研究

- 抗癌活性:哌嗪衍生物,特别是那些在 1,3-噻唑环的 C2 位上取代的衍生物,已显示出有效的抗癌活性。在各种癌细胞系上体外评估了 1-(2-(3,5-二甲基-1H-吡唑-1-基)-4-((4-甲基苯)磺酰基)-1,3-噻唑-5-基)哌嗪等化合物,在癌症治疗研究中显示出有希望的结果 (Turov, 2020)。

分子结构研究

- 分子结构研究:对含有吡唑/哌啶/苯胺部分的 s-三嗪衍生物的研究导致了对这些化合物中分子结构和相互作用的理解。这项研究有助于开发具有特定特性和在各个领域具有潜在应用的新型化合物 (Shawish et al., 2021)。

抗菌活性

- 抗菌性能:由 s-三嗪肼衍生物合成的新型吡唑基-s-三嗪衍生物对多种微生物表现出显着的抗菌和抗真菌活性。这些化合物的分子结构和活性使其在开发新的抗菌剂中具有价值 (Sharma et al., 2017)。

合成和表征

- 合成和生物学评估:新型 1-(2-(4,5-二甲基-2-苯基-1H-咪唑-1-基)乙基)哌嗪衍生物的合成及其抗菌研究突出了这些化合物在开发新的抗菌剂和抗真菌剂中的重要性 (Rajkumar et al., 2014)。

抗氧化活性

- 抗氧化性能:苯并噻唑和吡唑,特别是那些含有哌嗪部分的苯并噻唑和吡唑,已显示出抗氧化活性。研究这些化合物对包括癌症在内的各种疾病的有效性,为它们的潜在治疗用途提供了宝贵的见解 (Raparla et al., 2013)。

作用机制

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that the molecular docking study conducted on similar compounds has shown desirable fitting patterns in the active sites of their targets .

Biochemical Pathways

Similar compounds have shown to interact with various biochemical pathways, leading to their pharmacological effects .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

生化分析

Biochemical Properties

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine and DPP-4 results in the inhibition of the enzyme’s activity, which can have implications for the treatment of diabetes.

Cellular Effects

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect oxidative stress levels in cells, which can impact cellular health and function . Additionally, it has been observed to influence the expression of genes involved in inflammatory responses, thereby modulating the immune response.

Molecular Mechanism

The molecular mechanism of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of DPP-4, inhibiting its activity and preventing the breakdown of incretin hormones . This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels. Additionally, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine has been found to modulate the activity of other enzymes involved in metabolic pathways, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects on glucose metabolism and inflammatory responses . At higher doses, toxic or adverse effects have been observed, including liver and kidney damage. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose metabolism and oxidative stress responses . The compound has been found to affect metabolic flux, leading to changes in metabolite levels. For example, it can increase the levels of certain metabolites involved in the tricarboxylic acid (TCA) cycle, thereby influencing energy production in cells.

Transport and Distribution

The transport and distribution of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine within cells and tissues are crucial for its activity. This compound is transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution . Its localization within cells can affect its accumulation and activity, influencing its overall effects on cellular function.

Subcellular Localization

The subcellular localization of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is important for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing it to these compartments, where it can exert its effects on cellular processes.

属性

IUPAC Name |

1-[(1,5-dimethylpyrazol-4-yl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-9-10(7-12-13(9)2)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFJHJWOHLJXCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427426 |

Source

|

| Record name | 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001757-60-3 |

Source

|

| Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001757-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

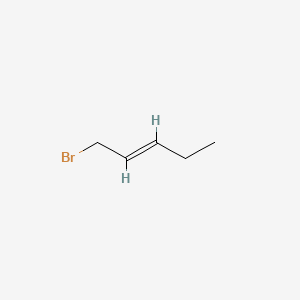

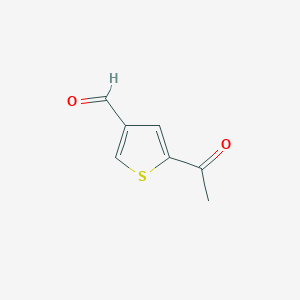

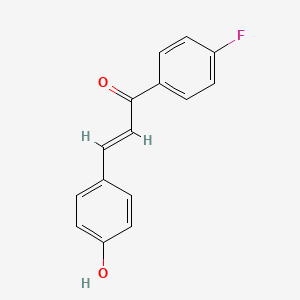

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)